molecular formula C11H15N3O2 B2510239 N-(pyridin-2-ylmethyl)morpholine-4-carboxamide CAS No. 349118-94-1

N-(pyridin-2-ylmethyl)morpholine-4-carboxamide

Cat. No. B2510239
CAS RN: 349118-94-1
M. Wt: 221.26
InChI Key: ZKQVTTZYAFBOTG-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)morpholine-4-carboxamide, also known as PyMOC, is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26. It is a derivative of morpholine, a six-membered heterocyclic compound containing two heteroatoms, oxygen and nitrogen .


Molecular Structure Analysis

The molecular structure of morpholine derivatives can be characterized by techniques such as single crystal X-ray diffraction, NMR, FT-IR, and UV–Vis spectroscopy . The dihedral angle between the furan and pyridine rings in similar compounds has been found to be around 73.52(14)° .


Chemical Reactions Analysis

Morpholine derivatives can undergo a variety of chemical reactions. For instance, 1,3-dipolar cycloadditions have been used to generate new compounds with potential biological activity .

Scientific Research Applications

Amide Rotational Barriers and Pharmacological Potential
Pyridine carboxamides exhibit a range of pharmacological activities, including the reduction of iron-induced renal damage and the regulation of nicotinamidase activity. A detailed study on the amide rotational barriers in pyridine carboxamides, specifically picolinamide and nicotinamide, highlighted their significance in medicinal chemistry. Dynamic nuclear magnetic resonance (NMR) and ab initio calculations were used to measure and understand the energetics of amide rotations in these systems. The study revealed substantial energetic differences between picolinamide and nicotinamide, which are influenced by steric interactions, pi electron donation, and intramolecular hydrogen bonding (Olsen et al., 2003).

Synthesis and Structural Analysis
The synthesis of novel compounds related to N-(pyridin-2-ylmethyl)morpholine-4-carboxamide has been extensively studied. For instance, a compound with a similar structure, N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl) pyrrolidine-1-carboxamide, was synthesized and characterized using various spectroscopic techniques. The structure was further confirmed by X-ray diffraction, demonstrating its potential for anti-proliferative activity against specific cell lines. This highlights the versatility and importance of pyridine carboxamides in the development of new therapeutic agents (Zhou et al., 2021).

Cannabinoid Receptor Agonists
The modification of pyridine carboxamides led to the discovery of novel chemical series of CB2 ligands. For example, the compound 2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide was identified as a potent and selective CB2 agonist. This compound exhibited in vivo efficacy after oral administration in a rat model of neuropathic pain, showcasing the therapeutic potential of pyridine carboxamide derivatives in pain management (Chu et al., 2009).

Future Directions

The future directions for research on N-(pyridin-2-ylmethyl)morpholine-4-carboxamide and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, morpholine derivatives have been found to be potential candidates for Alzheimer’s disease , suggesting possible avenues for future research.

properties

IUPAC Name

N-(pyridin-2-ylmethyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-11(14-5-7-16-8-6-14)13-9-10-3-1-2-4-12-10/h1-4H,5-9H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQVTTZYAFBOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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